molecular formula C11H7FO2S B1463798 2-Fluoro-4-(thiophen-3-YL)benzoic acid CAS No. 1261942-56-6

2-Fluoro-4-(thiophen-3-YL)benzoic acid

Cat. No.: B1463798
CAS No.: 1261942-56-6
M. Wt: 222.24 g/mol
InChI Key: UXZFRFOXXFZDFF-UHFFFAOYSA-N
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Description

2-Fluoro-4-(thiophen-3-YL)benzoic acid is a useful research compound. Its molecular formula is C11H7FO2S and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-fluoro-4-thiophen-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-10-5-7(8-3-4-15-6-8)1-2-9(10)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZFRFOXXFZDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688562
Record name 2-Fluoro-4-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-56-6
Record name 2-Fluoro-4-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action involves the compound participating in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound would be involved in the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways.

Pharmacokinetics

It is known that the compound is stable and readily prepared , which may suggest good bioavailability.

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to the structure of many organic compounds.

Action Environment

The action, efficacy, and stability of 2-Fluoro-4-(thiophen-3-YL)benzoic acid can be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant , suggesting that the compound can act effectively in a variety of chemical environments.

Biological Activity

2-Fluoro-4-(thiophen-3-YL)benzoic acid is an aromatic compound that combines a fluorine atom and a thiophene ring with a benzoic acid structure. This unique configuration contributes to its potential biological activities, making it a subject of interest in pharmaceutical research. The compound's molecular formula is C10_{10}H7_7FOS, and its biological activity can be attributed to the electron-withdrawing nature of the fluorine atom and the electron-rich characteristics of the thiophene ring.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstReference
This compoundVarious Gram-positive bacteria
4-Fluoro-2-(thiophen-3-YL)benzoic acidE. coli, Staphylococcus aureus
5-Thiophenecarboxylic AcidBroad-spectrum antimicrobial

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been noted for its anti-inflammatory effects. The structural components allow for interaction with biological targets involved in inflammatory pathways, potentially leading to reduced inflammation.

The mechanism by which this compound exerts its biological effects is largely due to its ability to interact with specific enzymes and receptors. Studies have employed various techniques such as molecular docking and binding affinity assays to elucidate these interactions.

Key Findings:

  • The fluorine atom enhances lipophilicity, aiding in membrane penetration.
  • The thiophene ring's electron-rich nature facilitates interactions with targets through π-stacking and hydrogen bonding.

Case Study 1: Antimicrobial Screening

A study conducted on a series of thiophene-containing benzoic acids, including this compound, demonstrated significant inhibition against several bacterial strains. The compound was tested at varying concentrations, revealing an IC50 value that indicates effective antimicrobial action.

Case Study 2: Anti-inflammatory Assay

In another study focusing on inflammatory markers, this compound was evaluated for its ability to reduce cytokine levels in vitro. Results showed a concentration-dependent decrease in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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